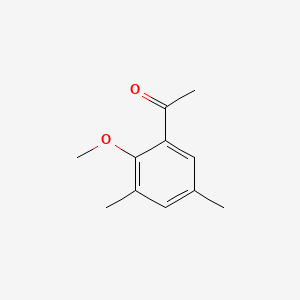

3,5-Dimethyl-2-methoxyacetophenone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2-methoxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-8(2)11(13-4)10(6-7)9(3)12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWERFCCYBUXHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933170 | |

| Record name | 1-(2-Methoxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147623-18-5 | |

| Record name | 1-(2-Methoxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147623-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

3,5-Dimethyl-2-methoxyacetophenone serves as a versatile building block in organic synthesis. Its structure allows for various functional modifications, which are crucial in developing new chemical entities.

- Regioselective Demethylation : A notable application is its use in regioselective demethylation processes. The compound can undergo demethylation to yield various phenolic derivatives, which are valuable in synthesizing biologically active compounds. For instance, a patented method utilizes Lewis acids like aluminum chloride to achieve selective demethylation, enhancing the synthesis of pharmaceutical products .

- Synthesis of Indazole Derivatives : This compound is also employed as a starting reagent for synthesizing 5,7-dimethoxy-3-methylindazole, a compound of interest due to its potential biological activities .

Medicinal Chemistry

The medicinal applications of this compound are primarily linked to its derivatives, which exhibit various pharmacological properties.

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For example, diazenyl chalcones synthesized from this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Antioxidant Properties : The antioxidant potential of compounds derived from this compound has been evaluated in vitro, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Case Study 1: Synthesis of Antimicrobial Compounds

A study investigated the synthesis and characterization of diazenyl chalcones derived from this compound. The resulting compounds were tested against several bacterial strains, demonstrating promising antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Diazenyl Chalcone A | 10 | Highly Active |

| Diazenyl Chalcone B | 25 | Moderately Active |

| Diazenyl Chalcone C | 50 | Low Activity |

Case Study 2: Antioxidant Evaluation

Another research focused on evaluating the antioxidant properties of synthesized chalcones based on this compound. The results indicated that these derivatives effectively scavenged free radicals and reduced oxidative stress markers in cell cultures.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Chalcone X | 15 | Strong Antioxidant |

| Chalcone Y | 30 | Moderate Antioxidant |

Q & A

Q. What advanced strategies improve detection limits in trace analysis of this compound?

- Methodology : Implement solid-phase microextraction (SPME) coupled with GC×GC-TOF MS for complex matrices. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and ionization variability .

Notes on Data Contradictions

- Melting Point Variability : Discrepancies may stem from polymorphic forms or residual solvents. Recrystallize from ethyl acetate/hexane and characterize via PXRD .

- Reactivity Conflicts : Divergent reaction outcomes (e.g., esterification yields) often relate to trace moisture. Use Karl Fischer titration to control solvent dryness and employ rigorous inert atmosphere protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.